molecular formula C9H9NO3 B1336420 Ethyl 2-oxo-2-(pyridin-2-yl)acetate CAS No. 55104-63-7

Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Cat. No.: B1336420
CAS No.: 55104-63-7
M. Wt: 179.17 g/mol
InChI Key: RQDSWUCVBZVOSH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(pyridin-2-yl)acetate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Properties

Ethyl 2-oxo-2-(pyridin-2-yl)acetate, along with other pyridine derivatives, has been studied for its molecular and electronic properties using density functional theory (DFT) and quantum chemical calculations. These studies have focused on parameters like highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).

Memory Facilitation in Mice

Several studies have synthesized various forms of this compound and tested their effects on memory in mice. These compounds have been observed to facilitate memory, as evidenced by tests like the swimming maze test (Li Ming-zhu, 2010), (Li Ming-zhu, 2012), (Li Ming-zhu, 2010).

Crystal Structure and Energy Frameworks

The crystal structure and 3D energy frameworks of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, a related compound, have been characterized. This includes analysis of intermolecular interactions and supramolecular architecture, providing insights into its molecular structure and potential applications (Kumara et al., 2019).

Synthetic Chemistry Applications

This compound has also been utilized in various synthetic chemistry applications. For instance, its derivative, ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, has been used for the chemoselective synthesis of tetrahydropyridin-3-yl acetates, showcasing its versatility in the synthesis of complex organic compounds (Pretto et al., 2019).

Coordination Polymers

The compound has also been used in the synthesis of coordination polymers. In one study, ethyl 2-(pyridin-2-yl)acetates were reacted with transition-metal ions under solvothermal conditions, leading to the formation of unique three-dimensional coordination polymers (Hu et al., 2016).

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-oxo-2-pyridin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSWUCVBZVOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433728
Record name ETHYL 2-PYRIDINEGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55104-63-7
Record name ETHYL 2-PYRIDINEGLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (100 mL, 1.6 M, 160 mmol) in hexanes was added over 2 min. to a stirred solution of 2-bromopyridine (15.0 mL, 24.9 g, 157 mmol) in 500 mL of ether cooled in a dry ice/isopropanol bath, causing a temporary rise in temperature to −47° C. After 25 min., the solution was transferred rapidly to a stirred 0° C. solution of diethyl oxalate (75 mL, 81 g, 550 mmol) in 1000 mL of ether. After 2 h at 0° C., the mixture was washed with saturated aq. sodium bicarbonate (900 mL), water (900 mL), and saturated aq. brine (450 mL). The organic layer was dried (magnesium sulfate), filtered, and evaporated. Distillation gave the title compound as 11.68 g of yellow liquid, B.p. 96-108° C. (0.3 mm Hg pressure). For the title compound:
Quantity
100 mL
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reactant
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15 mL
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reactant
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hexanes
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0 (± 1) mol
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solvent
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500 mL
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75 mL
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1000 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of 20 mL (210 mmol) of 2-bromopyridine in 500 mL of dry ether at −78° C. under Ar was added 85 mL of a 2.5 M solution of n-butyllithium in hexane in a slow stream. After stirring in the cold for 30 min, the solution was transferred over a 5 min period via two cannula into a 0° C. stirred solution of 100 mL (736 mmol) of diethyl oxalate in 1.0 L of dry ether under Ar. After stirring for 2 h in the cold, the reaction mixture was washed with 600 mL of sat. NaHCO3, water, and brine. The solution was dried over MgSO4 and the solvents concentrated at reduced pressure to give a red oil that was purified by SiO2 chromatography (10×15 cm) using 1:4 to 35:65 EtOAc-hexanes. The product-containing fractions were concentrated at reduced pressure to afford I-1-1 as a reddish oil: 1H NMR (CDCl3) δ1.42 (t, 3H), 4.45-4.55 (m, 2H), 7.55-7.6 (m, 1H), 7.9-7.95 (m, 1H), 8.11 (d, 1H), 8.78 (d, 1H).
Quantity
20 mL
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reactant
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100 mL
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1 L
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 20 mL (210 mmol) of 2-bromopyridine in 500 mL of dry ether at −78° C. under Ar was added 85 mL of a 2.5 M solution of n-butyllithium in hexane in a slow stream. After stirring in the cold for 30 min, the solution was transferred over a 5 min period via two cannula into a 0° C. stirred solution of 100 mL (736 mmol) of diethyl oxalate in 1.0 L of dry ether under Ar. After stirring for 2h in the cold, the reaction mixture was washed with 600 mL of sat. NaHCO3, water, and brine. The solution was dried over MgSO4 and the solvents concentrated at reduced pressure to give a red oil that was purified by SiO2 chromatography (10×15 cm) using 1:4 to 35:65 EtOAc-hexanes. The product-containing fractions were concentrated at reduced pressure to afford 3 as a reddish oil: 1H NMR (CDCl3) δ1.42 (t, 3H), 4.45-4.55 (m, 2H), 7.55-7.6 (m, 1H), 7.9-7.95 (m, 1H), 8.11 (d, 1H), 8.78 (d, 1H).
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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500 mL
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100 mL
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1 L
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2h
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-oxo-2-(pyridin-2-yl)acetate
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Ethyl 2-oxo-2-(pyridin-2-yl)acetate
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Ethyl 2-oxo-2-(pyridin-2-yl)acetate
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Ethyl 2-oxo-2-(pyridin-2-yl)acetate
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Ethyl 2-oxo-2-(pyridin-2-yl)acetate

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